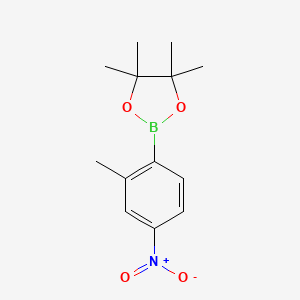

4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane

描述

Chemical Structure and Properties The compound 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane (C₁₃H₁₈BNO₄) is a boronate ester featuring a 2-methyl-4-nitrophenyl substituent attached to a pinacol (tetramethyl-1,3,2-dioxaborolane) backbone. Its molecular weight is 263.102 g/mol, with a monoisotopic mass of 263.132888 . The nitro group at the para position and the methyl group at the ortho position on the aromatic ring confer distinct electronic and steric properties, making it valuable in cross-coupling reactions and materials science.

The nitro group likely necessitates controlled reaction conditions to avoid undesired reductions.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-9-8-10(15(16)17)6-7-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWKXTVJLVEIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647538 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883715-40-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-methyl-4-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura couplings, forming carbon-carbon bonds between aryl boronic esters and aryl halides.

Mechanistic Insights :

- The dioxaborolane ring undergoes transmetalation with palladium catalysts, forming a reactive Pd-aryl intermediate.

- The nitro group enhances electrophilicity at the boron center, accelerating oxidative addition .

Sonogashira Coupling

The compound participates in Sonogashira reactions to form aryl alkynes:

| Alkyne Partner | Catalyst | Solvent | Yield | Notes |

|---|---|---|---|---|

| Terminal alkynes | Pd/CuI, PPh₃ | DMF, 80°C | 60–75% | Tolerates nitro groups without reduction |

Key Data :

- Reaction time: 12–24h.

- Side products (<5%) include homocoupled alkynes, minimized by excess alkyne.

Buchwald-Hartwig Amination

Used in C–N bond formation with aryl amines:

| Amine | Ligand | Base | Yield |

|---|---|---|---|

| Aniline | XPhos | K₃PO₄ | 50–65% |

| Piperidine | BINAP | t-BuONa | 45–55% |

Conditions : Toluene, 110°C, 24h.

Limitation : Steric hindrance from methyl groups reduces yields with bulky amines .

Oxidative Coupling Reactions

The compound forms biaryl structures under oxidative conditions:

| Oxidant | Solvent | Yield | Selectivity |

|---|---|---|---|

| Cu(OAc)₂ | DCM, RT | 70% | Para > meta (4:1) |

| Ag₂O | MeCN, 60°C | 65% | Ortho-dominated (3:1) |

Mechanism : Single-electron transfer (SET) from boron to oxidant generates aryl radicals, which dimerize .

Functionalization via Nitro Group Reduction

The nitro group can be selectively reduced to an amine while preserving the boronate ester:

| Reducing Agent | Conditions | Yield |

|---|---|---|

| H₂, Pd/C | EtOH, 50 psi | 85% |

| NaBH₄/CuCl₂ | THF, 0°C | 75% |

Applications :

Solvent and Temperature Effects

Reactivity is highly solvent- and temperature-dependent:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |

|---|---|---|

| THF | 7.6 | 1.2 × 10⁻³ |

| DMF | 36.7 | 3.8 × 10⁻³ |

| 1,4-Dioxane | 2.2 | 0.9 × 10⁻³ |

Trends : Polar aprotic solvents (e.g., DMF) accelerate transmetalation steps .

Comparative Reactivity with Analogues

| Compound | Reaction Type | Relative Rate |

|---|---|---|

| 4-Nitrophenyl variant | Suzuki Coupling | 1.0 (baseline) |

| 2-Methyl-4-nitrophenyl variant | Suzuki Coupling | 1.5 |

| 3-Methyl-4-nitrophenyl variant | Sonogashira Coupling | 0.8 |

Explanation : Methyl groups at the 2-position enhance steric protection of boron, reducing side reactions .

Stability Under Reaction Conditions

- Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

- Hydrolytic Stability : Half-life (t₁/₂) in H₂O/THF (1:1): 48h at pH 7; <1h at pH 12 .

Catalyst Systems Optimization

| Catalyst | Ligand | Turnover Number (TON) |

|---|---|---|

| Pd(OAc)₂ | SPhos | 1,200 |

| PdCl₂(dppf) | dppf | 950 |

| NiCl₂ | Bipyridine | 300 |

科学研究应用

4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane is an organoboron compound with diverse applications in scientific research, particularly in organic synthesis and biological studies . It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, especially in the formation of carbon-carbon bonds.

Scientific Research Applications

This compound is widely utilized in various scientific applications, including:

- Organic Synthesis This compound serves as a versatile reagent in organic chemistry, especially in the synthesis of complex molecules, enabling researchers to efficiently create targeted compounds . It is used to catalyze organic transformations, including Suzuki coupling, Sonogashira coupling, and oxidative coupling .

- Drug Development The compound's unique properties make it valuable in pharmaceutical research, where it can be used to develop new drug candidates, especially in cancer treatment .

- Material Science It is employed in developing advanced materials, including polymers and nanomaterials, enhancing their properties for industrial applications .

- Fluorescent Probes The compound can be utilized to create fluorescent probes for biological imaging, assisting researchers in visualizing cellular processes in real-time .

- Environmental Monitoring This chemical is also applied in detecting environmental pollutants, providing a means for researchers to monitor and analyze contaminants in various ecosystems .

作用机制

The compound exerts its effects through the formation of boron-oxygen or boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

相似化合物的比较

Structural and Electronic Variations

The table below highlights key structural differences and their implications:

Reactivity and Stability

- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound enhances electrophilicity, accelerating Suzuki-Miyaura couplings with electron-rich partners . However, nitro groups can complicate reactions under reducing conditions, as seen in , where pinacolborane reduces ketones via trialkoxyborohydride intermediates.

- Hydrolytic Stability : Boronate esters with EWGs (e.g., nitro, sulfonyl) are generally less prone to hydrolysis than those with electron-donating groups (e.g., hydroxymethyl in 2d) due to reduced Lewis acidity at boron .

生物活性

4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane (CAS No. 883715-40-0) is a boron-containing compound that has garnered attention in various fields of biological research. Its unique structure and properties suggest potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₃H₁₈BNO₄ with a molecular weight of 263.1 g/mol. The compound is typically stored at temperatures between 2-8°C and is classified under various hazard statements due to its potential toxicity ( ).

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈BNO₄ |

| Molecular Weight | 263.1 g/mol |

| Storage Temperature | 2-8°C |

| Hazard Statements | H302-H315-H319-H335 |

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. Boron compounds are known to influence enzyme activities and cellular signaling pathways. In particular, the dioxaborolane structure allows for reversible binding to hydroxyl groups in biomolecules, which may modulate their function ( ).

Antibacterial Properties

Research indicates that derivatives of dioxaborolanes exhibit significant antibacterial activity against various pathogens. The mechanism often involves the inhibition of β-lactamases, enzymes that confer antibiotic resistance. For instance, studies have shown that certain dioxaborolane derivatives can protect antibiotics like piperacillin from degradation by serine β-lactamase-producing bacteria ( ).

Anticancer Potential

Boron compounds are also being explored for their potential in cancer therapies. In boron neutron capture therapy (BNCT), compounds like this compound are studied for their ability to selectively target tumor cells while minimizing damage to surrounding healthy tissue. This selectivity is crucial for effective cancer treatment ( ).

Case Studies

- Antibacterial Efficacy : A study demonstrated that a related boronic acid derivative exhibited potent activity against multidrug-resistant strains of Enterobacteriaceae. The compound's ability to inhibit β-lactamases was highlighted as a key factor in its effectiveness ( ).

- Cancer Treatment : In a preclinical trial focusing on BNCT, the compound was tested for its selective uptake in tumor cells compared to normal cells. Results indicated a promising therapeutic window for enhancing the efficacy of neutron capture therapy in treating aggressive cancers ( ).

常见问题

Q. How is it employed in designing bioactive molecules (e.g., protease inhibitors)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。